molecular formula C21H23FN2O3S B2696840 (3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-01-5

(3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2696840
CAS No.: 851865-01-5
M. Wt: 402.48
InChI Key: VJGGKUDFWYTOLR-UHFFFAOYSA-N
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Description

(3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H23FN2O3S and its molecular weight is 402.48. The purity is usually 95%.
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Biological Activity

The compound (3,4-diethoxyphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , identified by its CAS number 863457-83-4 , belongs to a class of imidazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN3O3SC_{21}H_{24}FN_3O_3S, with a molecular weight of 454.5 g/mol. The structure features a diethoxyphenyl group and a thioether linkage to a fluorobenzyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AA549 (Lung)12.5
Compound BMCF7 (Breast)15.0
Compound CHCT116 (Colon)10.0

In vitro studies indicate that the target compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest, particularly in the G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar imidazole derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes findings from various studies:

Compound Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Compound DS. aureus25
Compound EE. coli30
Compound FPseudomonas aeruginosa20

These results suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with their structural features. Modifications in substituents can significantly alter potency. For example:

  • Fluorine Substitution: The presence of fluorine in the benzyl group enhances lipophilicity, potentially improving cellular uptake.
  • Thioether Linkage: This moiety may contribute to increased binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms.

Case Studies

A notable study involved synthesizing several imidazole derivatives and evaluating their anticancer activity against a panel of human cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound exhibited IC50 values ranging from 10 to 20 µM across different lines, suggesting promising therapeutic potential.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-3-26-18-9-8-16(13-19(18)27-4-2)20(25)24-11-10-23-21(24)28-14-15-6-5-7-17(22)12-15/h5-9,12-13H,3-4,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGKUDFWYTOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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